molecular formula C8H11N3 B1293027 (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1170293-23-8

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1293027
M. Wt: 149.19 g/mol
InChI Key: HVBKGGRSRZGILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. While the provided papers do not directly discuss (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile, they do provide insights into the synthesis and properties of related pyrazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach is a one-pot, four-component condensation reaction, as described in the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . This method involves the reaction of aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide (TsCH2NC), and 5-amino-1H-pyrazole-4-carbonitrile in the presence of a catalyst, p-toluenesulfonic acid, at room temperature using acetonitrile as a solvent. The products are obtained in moderate to high yields, suggesting that similar conditions could potentially be applied to synthesize (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was confirmed using IR, NMR, HRMS, and UV–vis spectroscopy, along with X-ray single-crystal determination . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set were used to calculate the molecular geometry and vibrational frequencies, which were then compared with experimental data. These techniques could be applied to determine the structure of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. The papers provided do not detail specific reactions for (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile, but the synthesis of related compounds suggests that the pyrazole ring can participate in various chemical reactions, including cyclocondensation and coupling reactions . These reactions are often facilitated by catalysts and specific solvents that can influence the yield and selectivity of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. The papers discuss the synthesis of compounds in high yields and the use of green chemistry principles, such as avoiding toxic catalysts and solvents . The electronic properties, such as HOMO and LUMO energies, are also important and can be calculated using computational methods like time-dependent density functional theory (TD-DFT) . These properties are crucial for understanding the stability and reactivity of the compounds, which can be applied to (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile.

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-7(2)10-11(5-4-9)8(6)3/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBKGGRSRZGILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649227
Record name (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile

CAS RN

1170293-23-8
Record name (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.